Cas no 1267002-46-9 (2-(dimethoxymethyl)pyrrolidine)

2-(dimethoxymethyl)pyrrolidine 化学的及び物理的性質
名前と識別子
-
- 2-(dimethoxymethyl)pyrrolidine
- EN300-1738115
- 1267002-46-9
- LFBFDWFWLJVLEO-UHFFFAOYSA-N
- SCHEMBL4974553
- Pyrrolidine-2-carboxaldehyde Dimethyl Acetal
-
- インチ: 1S/C7H15NO2/c1-9-7(10-2)6-4-3-5-8-6/h6-8H,3-5H2,1-2H3
- InChIKey: LFBFDWFWLJVLEO-UHFFFAOYSA-N
- ほほえんだ: O(C)C(C1CCCN1)OC
計算された属性
- せいみつぶんしりょう: 145.110278721g/mol
- どういたいしつりょう: 145.110278721g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 10
- 回転可能化学結合数: 3
- 複雑さ: 93.6
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 30.5Ų
- 疎水性パラメータ計算基準値(XlogP): 0.2
2-(dimethoxymethyl)pyrrolidine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1738115-5.0g |
2-(dimethoxymethyl)pyrrolidine |
1267002-46-9 | 5g |
$2485.0 | 2023-06-04 | ||
Enamine | EN300-1738115-0.5g |
2-(dimethoxymethyl)pyrrolidine |
1267002-46-9 | 0.5g |
$823.0 | 2023-09-20 | ||
Enamine | EN300-1738115-1g |
2-(dimethoxymethyl)pyrrolidine |
1267002-46-9 | 1g |
$857.0 | 2023-09-20 | ||
Enamine | EN300-1738115-5g |
2-(dimethoxymethyl)pyrrolidine |
1267002-46-9 | 5g |
$2485.0 | 2023-09-20 | ||
Enamine | EN300-1738115-0.25g |
2-(dimethoxymethyl)pyrrolidine |
1267002-46-9 | 0.25g |
$789.0 | 2023-09-20 | ||
Enamine | EN300-1738115-10.0g |
2-(dimethoxymethyl)pyrrolidine |
1267002-46-9 | 10g |
$3683.0 | 2023-06-04 | ||
Enamine | EN300-1738115-2.5g |
2-(dimethoxymethyl)pyrrolidine |
1267002-46-9 | 2.5g |
$1680.0 | 2023-09-20 | ||
Enamine | EN300-1738115-0.05g |
2-(dimethoxymethyl)pyrrolidine |
1267002-46-9 | 0.05g |
$719.0 | 2023-09-20 | ||
Enamine | EN300-1738115-1.0g |
2-(dimethoxymethyl)pyrrolidine |
1267002-46-9 | 1g |
$857.0 | 2023-06-04 | ||
Enamine | EN300-1738115-0.1g |
2-(dimethoxymethyl)pyrrolidine |
1267002-46-9 | 0.1g |
$755.0 | 2023-09-20 |
2-(dimethoxymethyl)pyrrolidine 関連文献
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Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
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Aleksei Bytchkov,Franck Fayon,Dominique Massiot,Louis Hennet,David L. Price Phys. Chem. Chem. Phys., 2010,12, 1535-1542
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John J. Lavigne Chem. Commun., 2003, 1626-1627
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Dingqin Hu,Qianguang Yang,Haiyan Chen,Friso Wobben,Vincent M. Le Corre,Ranbir Singh,Tao Liu,Ruijie Ma,Hua Tang,L. Jan Anton Koster,Tainan Duan,He Yan,Zhipeng Kan,Zeyun Xiao,Shirong Lu Energy Environ. Sci., 2020,13, 2134-2141
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Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
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Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
2-(dimethoxymethyl)pyrrolidineに関する追加情報
Comprehensive Overview of 2-(Dimethoxymethyl)pyrrolidine (CAS No. 1267002-46-9): Properties, Applications, and Industry Insights
2-(Dimethoxymethyl)pyrrolidine (CAS No. 1267002-46-9) is a specialized organic compound gaining traction in pharmaceutical and chemical research due to its unique structural features. This pyrrolidine derivative is characterized by a dimethoxymethyl substituent, which enhances its reactivity and versatility in synthetic applications. Researchers and industry professionals are increasingly interested in this compound for its potential in drug intermediate synthesis and catalysis.
The molecular structure of 2-(dimethoxymethyl)pyrrolidine combines a five-membered nitrogen heterocycle with a protected aldehyde functionality, making it valuable for asymmetric synthesis. Its CAS No. 1267002-46-9 is frequently searched in chemical databases, reflecting its growing relevance in medicinal chemistry and material science. Recent studies highlight its role in optimizing chiral auxiliaries and ligand design, aligning with the industry's focus on sustainable and efficient synthetic routes.
One of the most discussed applications of 2-(dimethoxymethyl)pyrrolidine is its use in peptide mimetics development. As the demand for bioactive molecules rises, this compound's ability to introduce conformational constraints has attracted attention from pharmaceutical researchers. Its CAS number 1267002-46-9 often appears in patent filings related to neurological drug candidates, coinciding with global trends in CNS disorder therapeutics.
From a green chemistry perspective, 2-(dimethoxymethyl)pyrrolidine offers advantages in atom economy due to its bifunctional reactivity. Laboratories focusing on flow chemistry and continuous manufacturing have explored its utility in multi-step telescoped reactions. These applications resonate with current industry priorities like process intensification and waste reduction, making CAS 1267002-46-9 a subject of technical discussions at major chemical innovation conferences.
Quality control of 2-(dimethoxymethyl)pyrrolidine requires precise analytical methods. Modern HPLC-MS techniques and chiral separation protocols are commonly referenced alongside its CAS No. 1267002-46-9 in analytical literature. The compound's stability under various storage conditions and compatibility with microwave-assisted synthesis are frequently addressed in process chemistry forums, reflecting practical concerns of industrial scale-up.
Emerging research directions for CAS 1267002-46-9 include its potential in bioconjugation chemistry and prodrug design. These applications leverage the compound's hydrolytic stability and controlled release properties, topics trending in targeted drug delivery discussions. The pyrrolidine scaffold modification strategy using this building block aligns with searches for privileged structures in fragment-based drug discovery.
Regulatory aspects of 2-(dimethoxymethyl)pyrrolidine production emphasize GMP compliance for pharmaceutical applications. Suppliers listing CAS 1267002-46-9 increasingly provide certificates of analysis with detailed impurity profiles, responding to the quality-by-design approach mandated in modern API manufacturing. This focus on standardization meets the needs of contract research organizations and virtual pharma companies.
Future prospects for this pyrrolidine derivative include exploration in click chemistry applications and metal-organic frameworks. The dimethoxymethyl group's orthogonal reactivity makes CAS 1267002-46-9 relevant to covalent inhibitor development, a hot topic in kinase research. These interdisciplinary connections demonstrate how this compound bridges traditional organic synthesis with cutting-edge chemical biology methodologies.
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